4-Nitrobenzyl bromide

Reaction mechanism determination SN2 selectivity Electron-transfer inhibition

4-Nitrobenzyl bromide (CAS 100-11-8) is the para-nitro benzyl halide that delivers exclusive SN2 nucleophilic substitution—no competing electron-transfer dimerization, unlike the chloride analog. This mechanistic purity is essential for pharmaceutical intermediate synthesis where dimer byproducts compromise downstream purity. Exploit orthogonal NPM protection stable under acidic conditions, enabling sequential deprotection strategies. Benefit from established green-process manufacturing (87% yield, 100% purity) and selective cold crystallization, reducing scale-up risk for fine chemical production.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 100-11-8
Cat. No. B041307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl bromide
CAS100-11-8
Synonyms1-(Bromomethyl)-4-nitrobenzene;  α-Bromo-p-nitro-toluene;  1-(Bromomethyl)-4-nitrobenzene;  4-(Bromomethyl)nitrobenzene;  4-Nitrobenzyl Bromide;  4-Nitrophenylmethyl Bromide;  NSC 4609;  p-(Bromomethyl)nitrobenzene;  p-Nitro-α-bromotoluene;  p-Nitrobenzyl Bro
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
InChIKeyVOLRSQPSJGXRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzyl Bromide (CAS 100-11-8): Procurement and Technical Baseline for Scientific Selection


4-Nitrobenzyl bromide (CAS 100-11-8), also known as α-bromo-4-nitrotoluene, is a para-substituted benzyl halide with molecular formula C₇H₆BrNO₂ and molecular weight 216.03 g/mol [1]. As a crystalline solid with a melting point of 98–100°C and solubility in benzene, ethanol, and ether , this compound functions as a versatile electrophilic alkylating agent in organic synthesis. The electron-withdrawing para-nitro substituent modulates the reactivity of the benzylic bromide moiety, distinguishing its kinetic and mechanistic behavior from unsubstituted benzyl bromide and other halogenated analogs in nucleophilic substitution reactions [2]. Commercial availability typically includes purities of 98.0% (GC)(T) and 99% from major suppliers, with standard storage recommendations at room temperature in cool, dark conditions [3].

Why In-Class Benzyl Halides Cannot Substitute for 4-Nitrobenzyl Bromide in Critical Synthetic Sequences


Substitution of 4-nitrobenzyl bromide with structurally related benzyl halides—including 4-nitrobenzyl chloride, unsubstituted benzyl bromide, or the 2-nitro isomer—introduces mechanistically distinct reaction pathways and quantitatively different kinetic outcomes that fundamentally alter product distributions. The para-nitro substituent confers a unique electronic profile that determines both the rate of nucleophilic displacement and the predominant reaction mechanism (SN2 versus electron-transfer radical pathways) [1]. Critically, the leaving group identity (Br versus Cl) determines whether SN2 products are formed exclusively or whether competing electron-transfer dimerization dominates the product mixture [2]. Furthermore, positional isomerism (para versus ortho) affects regiochemical outcomes in protection chemistry and subsequent deprotection efficiency [3]. These differences are not incremental; they are pathway-determining. Consequently, generic substitution without verification of the specific mechanistic and kinetic requirements of a given synthetic protocol risks altered yields, unexpected byproducts, and failed reaction sequences [4].

Quantitative Differentiation Guide: 4-Nitrobenzyl Bromide versus Closest Analogs in Reaction Selectivity and Kinetics


Mechanism-Switching Evidence: Exclusive SN2 Pathway for 4-Nitrobenzyl Bromide versus Electron-Transfer Dimerization with 4-Nitrobenzyl Chloride

In reactions with hydroxide ion in alcoholic media, 4-nitrobenzyl bromide produces exclusively nucleophilic substitution (SN2) products, whereas 4-nitrobenzyl chloride proceeds predominantly via an electron-transfer radical pathway leading to dimeric products [1]. This mechanistic divergence is quantitative: as the chloride leaving group is progressively replaced by bromide, the amount of electron-transfer products decreases and SN2 products increase, with the bromide derivative showing complete SN2 selectivity [2]. For p-nitrobenzyl bromide under base-induced conditions, the major product was found to be p-nitrobenzyl alcohol (66.7%), with only 4.8% of the dimeric ether, in contrast to earlier literature reports for the chloride analog [3].

Reaction mechanism determination SN2 selectivity Electron-transfer inhibition Product distribution control Leaving group effects

Kinetic Differentiation: Second-Order Rate Constants of 4-Nitrobenzyl Bromide versus Benzyl Bromide and p-Methoxybenzyl Bromide in SN2 Reactions

Second-order rate constants were determined for substituted benzyl bromides with multiple nucleophiles including Et₃N, SCN⁻, N₃⁻, OH⁻, and S₂O₃²⁻ [1]. The rate constant for each nucleophile exhibits a minimum for the unsubstituted benzyl bromide, with the electron-withdrawing p-nitro substituent producing a distinct kinetic profile. The α-deuterium isotope effect increases monotonically in the sequence p-NO₂ > p-H > p-OCH₃, indicating a systematically looser SN2 transition state for the nitro-substituted derivative relative to benzyl bromide and the electron-donating methoxy analog [2]. This trend demonstrates that 4-nitrobenzyl bromide occupies a unique kinetic regime among substituted benzyl bromides, with rate differences that are quantitatively measurable and mechanistically significant [3].

SN2 kinetics Substituent effects Rate constant comparison α-Deuterium isotope effects Transition-state structure

C-Alkylation Selectivity Modulation: 3-Fold Increase in C-Alkylation for 4-Nitrobenzyl Bromide with Et₃B Additive

The reaction of 2-nitropropane anion with 4-nitrobenzyl bromide in tert-butyl alcohol exhibits tunable C-alkylation versus O-alkylation selectivity. In the absence of Et₃B, both C-alkylation (via SRN1) and O-alkylation (via SN2) occur. Addition of Et₃B results in an approximately three-fold increase in C-alkylation, yielding 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, while O-alkylation leading to p-nitrobenzaldehyde is correspondingly suppressed [1]. Furthermore, dioxygen completely inhibits C-alkylation in the absence of Et₃B but is ineffective when Et₃B is present, providing an additional control dimension for selectivity tuning [2].

C/O-alkylation selectivity SRN1-SN2 competition Borane effect Nitroalkane alkylation Reaction tunability

Positional Isomer Selectivity: Orthogonal Protection Behavior of 4-Nitrobenzyl versus 2-Nitrobenzyl Bromide in Carbohydrate Synthesis

The 4-nitrobenzyl (NPM) protecting group, introduced via reaction of 4-nitrobenzyl bromide with Ag₂O, exhibits stability under acidic conditions and other conditions that cleave many common protecting groups [1]. After reductive conversion, the NPM group can be removed under mild conditions, enabling orthogonal protection strategies in complex carbohydrate synthesis. In contrast, 2-nitrobenzyl bromide generates a protecting group with different photochemical lability characteristics due to the ortho-nitro group's capacity for intramolecular hydrogen abstraction and subsequent photodeprotection [2]. This positional isomerism translates to fundamentally different deprotection protocols: the para-isomer requires reductive cleavage, while the ortho-isomer can be photolytically removed [3].

Protecting group selectivity Carbohydrate synthesis Positional isomer effects Orthogonal deprotection Hydroxyl protection

Green Synthesis Process: 87% Yield of Pure 4-Nitrobenzyl Bromide via Supercritical CO₂ Extraction with Zero Organic Discharge

A fully green process for the preparation of pure 4-nitrobenzyl bromide has been reported using solar photothermochemical reaction conditions followed by supercritical CO₂ (Sc-CO₂) workup [1]. This process achieved isolation of 100% pure PNBBr from the solid reaction mass in 87% yield by leaching out excess substrate through Sc-CO₂ extraction. The methodology operates with zero organic discharge and a low carbon footprint, contrasting sharply with traditional synthetic routes that employ halogenated solvents and generate substantial organic waste streams [2]. Additionally, a selective cold crystallization method (0–5°C) from ethylene dichloride containing 2.5 M PNBBr alongside 2.5–5.0 M p-nitrotoluene has been validated for industrial-scale purification [3].

Green chemistry Process sustainability Supercritical CO₂ extraction Zero organic discharge Industrial-scale synthesis

Optimal Application Scenarios for 4-Nitrobenzyl Bromide Based on Verified Differential Performance


SN2-Specific Alkylation Where Electron-Transfer Side Reactions Must Be Completely Suppressed

In synthetic sequences requiring clean nucleophilic substitution without radical-mediated dimerization, 4-nitrobenzyl bromide is the required reagent over 4-nitrobenzyl chloride. As demonstrated by Kam and Lim, the bromide derivative undergoes exclusive SN2 reaction with hydroxide ion, whereas the chloride proceeds predominantly via electron-transfer pathways to yield dimeric products [1]. This pathway exclusivity is critical in pharmaceutical intermediate synthesis where dimeric byproducts are difficult to separate and compromise downstream purity. Applications include the preparation of p-nitrobenzyl esters for prodrug synthesis and the alkylation of heterocyclic nitrogen atoms in CNS-active compounds [2].

Acid-Stable, Reductively-Cleavable Hydroxyl Protection in Multi-Step Carbohydrate and Peptide Synthesis

4-Nitrobenzyl bromide is specifically indicated for introducing the NPM (4-nitrobenzyl) protecting group, which remains intact under acidic conditions that cleave many common protecting groups [3]. This orthogonal stability profile, contrasted with the photolabile 2-nitrobenzyl group from the ortho-isomer, enables sequential deprotection strategies in complex molecule assembly. Documented applications include the synthesis of complex carbohydrates using Ag₂O-mediated ether formation, and the protection of penicillin intermediates during semi-synthetic antibiotic production [4].

C-Alkylation of Nitroalkanes with Tunable C/O Selectivity via SRN1-SN2 Competition

When C-alkylation of nitroalkane nucleophiles is the synthetic target, 4-nitrobenzyl bromide offers a unique tunability not observed with unsubstituted benzyl bromide. The addition of Et₃B produces an approximately three-fold enhancement in C-alkylation product yield [5]. This property is exploited in the synthesis of complex nitroalkanes, where C-alkylated products serve as precursors to amines, oximes, and other nitrogen-containing functional groups. Copper-catalyzed thermal redox conditions further extend the scope to heteroaromatic bromomethyl compounds [6].

Industrial-Scale Synthesis with Validated Green Process Routes and High Yield

For industrial procurement requiring large quantities, 4-nitrobenzyl bromide can be manufactured via validated green processes achieving 87% isolated yield and 100% purity with zero organic discharge [7]. The selective cold crystallization method (0–5°C) from reaction mixtures containing excess p-nitrotoluene provides a scalable purification pathway [8]. These established industrial methodologies differentiate 4-nitrobenzyl bromide from analogs lacking such extensive process development literature, reducing scale-up risk for fine chemical manufacturers.

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